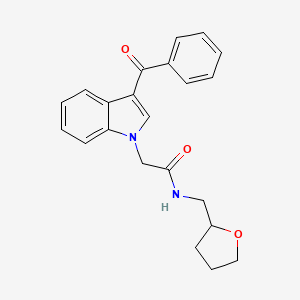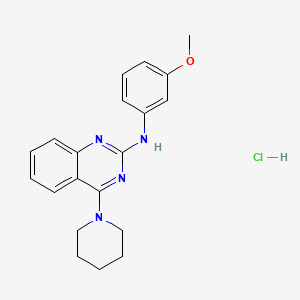![molecular formula C23H31N3O4S B4105000 4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B4105000.png)
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide
Overview
Description
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzamide core substituted with butyrylamino and dipropylamino sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the acylation of 4-aminobenzamide with butyryl chloride to form 4-(butyrylamino)benzamide. This intermediate is then subjected to sulfonylation with 4-(dipropylamino)benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro-substituted derivatives, while bromination would produce bromo-substituted compounds.
Scientific Research Applications
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(butyrylamino)-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide
- 4-(butyrylamino)-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide
- 4-(butyrylamino)-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide
Uniqueness
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide is unique due to the presence of both butyrylamino and dipropylamino sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(butanoylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-4-7-22(27)24-19-10-8-18(9-11-19)23(28)25-20-12-14-21(15-13-20)31(29,30)26(16-5-2)17-6-3/h8-15H,4-7,16-17H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOMSEMJWBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}pentanamide](/img/structure/B4104931.png)
![2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid](/img/structure/B4104949.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4104953.png)
![6-Amino-4-(3-nitrophenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104954.png)
![6-amino-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4104969.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4104977.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4104978.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4104984.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4105008.png)
![1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE](/img/structure/B4105016.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4105030.png)
